molecular formula C21H17ClN2O5S B2470759 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide CAS No. 922094-26-6

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide

Cat. No. B2470759
CAS RN: 922094-26-6
M. Wt: 444.89
InChI Key: XQERFJJUQQWYNL-UHFFFAOYSA-N
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Description

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H17ClN2O5S and its molecular weight is 444.89. The purity is usually 95%.
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Scientific Research Applications

Overview

The chemical compound N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide is a part of a broader class of compounds with various potential applications in scientific research. However, the specific compound does not have direct references in the provided literature. Instead, we can explore the broader context of similar compounds and their applications in scientific research, particularly focusing on dibenzoxazepines and related structures, to infer possible research applications of the queried compound.

Dibenzo[b,f][1,4]oxazepine Derivatives in Antipsychotic Treatment

Dibenzo[b,f][1,4]oxazepine derivatives, such as clozapine, are known for their atypical antipsychotic properties. Clozapine, a dibenzothiazepine class of antipsychotic drugs, has been shown to be effective in treating schizophrenia, especially in patients resistant to standard antipsychotic drugs. It ameliorates both core and negative symptoms of schizophrenia without the significant side effects associated with typical neuroleptics (Ashby & Wang, 1996)[https://consensus.app/papers/actions-drug-clozapine-review-ashby/1be2d627ca455e4bb84df484822993cd/?utm_source=chatgpt]. This suggests that similar compounds, including the one , might have potential applications in neurological research or as therapeutic agents for psychiatric disorders.

Synthetic and Pharmaceutical Applications

The synthesis and modification of benzothiazoles, including dibenzoxazepine derivatives, are of significant interest in medicinal chemistry. These compounds exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. For instance, Kamal et al. (2015)[https://consensus.app/papers/potential-benzothiazoles-patent-review-2010-2014-kamal/d911acb7918c5d8d95697cc83fe8946b/?utm_source=chatgpt] highlighted the therapeutic potential of benzothiazoles in their review, suggesting that the compound could be explored for similar applications.

Enzymatic Remediation and Environmental Applications

The enzymatic degradation of organic pollutants is a growing area of research, where oxidoreductive enzymes are used to degrade or transform recalcitrant compounds in wastewater. Enzymes such as laccases, peroxidases, and others have been employed in the presence of redox mediators to enhance the degradation efficiency of various pollutants (Husain & Husain, 2007)[https://consensus.app/papers/applications-redox-mediators-treatment-organic-husain/f19d7055d39159a0b501a87e7d4b2b37/?utm_source=chatgpt]. This suggests potential environmental applications for the compound , particularly in the development of new enzymatic treatments for pollution remediation.

properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5S/c1-2-28-15-5-7-16(8-6-15)30(26,27)24-14-4-10-19-17(12-14)21(25)23-18-11-13(22)3-9-20(18)29-19/h3-12,24H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQERFJJUQQWYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide

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